acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
Brand Name: Vulcanchem
CAS No.: 821799-28-4
VCID: VC16806027
InChI: InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1
SMILES:
Molecular Formula: C15H19F3O3
Molecular Weight: 304.30 g/mol

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

CAS No.: 821799-28-4

Cat. No.: VC16806027

Molecular Formula: C15H19F3O3

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol - 821799-28-4

Specification

CAS No. 821799-28-4
Molecular Formula C15H19F3O3
Molecular Weight 304.30 g/mol
IUPAC Name acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
Standard InChI InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1
Standard InChI Key BQFKQIZDKIEZFP-HNCPQSOCSA-N
Isomeric SMILES C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O
Canonical SMILES CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O

Introduction

Structural Characterization of Acetic Acid;(2R)-6-Phenyl-4-(Trifluoromethyl)Hex-3-En-2-Ol

The compound is a hybrid molecule comprising two distinct moieties: acetic acid and (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The linkage between these components is likely an ester bond, forming an acetylated derivative of the chiral alcohol.

Molecular Architecture

  • Acetic Acid Component: A simple carboxylic acid (CH₃COOH) that contributes acidity and hydrophilicity to the compound.

  • Alcohol Component:

    • Backbone: A six-carbon chain (hex-3-en-2-ol) with a double bond at position 3 and a hydroxyl group at position 2.

    • Substituents:

      • Phenyl Group: Attached at position 6, introducing aromaticity and potential π-π stacking interactions.

      • Trifluoromethyl Group (-CF₃): At position 4, imparting electron-withdrawing effects and enhancing metabolic stability .

    • Stereochemistry: The (2R) configuration denotes a chiral center at carbon 2, critical for enantioselective interactions in biological systems .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₆H₁₉F₃O₃ (assuming ester linkage)
Molecular Weight~316.3 g/mol
Functional GroupsEster, hydroxyl, alkene, trifluoromethyl, phenyl
Chirality(2R) configuration at C2

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented in the provided sources, plausible routes can be inferred from analogous systems:

Synthesis of the Alcohol Moiety

The alcohol component, (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, may be synthesized via:

  • Asymmetric Catalysis: Use of chiral catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) to establish the (2R) configuration .

  • Trifluoromethylation: Introduction of the -CF₃ group via reagents like TMSCF₃ or Umemoto’s reagent at position 4 .

  • Phenyl Group Incorporation: Suzuki-Miyaura coupling or Grignard reaction to attach the phenyl group at position 6 .

Esterification with Acetic Acid

The final step involves esterification:

  • Acid-Catalyzed Esterification: Reacting the alcohol with acetic acid in the presence of H₂SO₄ or a dehydrating agent .

  • Enzymatic Esterification: Lipase-mediated synthesis to preserve stereochemical integrity .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
TrifluoromethylationTMSCF₃, CuI, DMF, 60°CUse of anhydrous solvents
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, refluxNitrogen atmosphere to prevent oxidation
EsterificationAcetic anhydride, H₂SO₄, 80°CExcess acetic acid to drive equilibrium

Physicochemical Properties and Stability

Polarity and Solubility

  • LogP: Estimated ~3.5 (moderate lipophilicity due to -CF₃ and phenyl groups) .

  • Solubility: Limited aqueous solubility (enhanced in polar aprotic solvents like DMSO).

Spectroscopic Signatures

  • ¹H NMR:

    • δ 5.3–5.6 ppm (alkene protons, doublet of doublets).

    • δ 2.0–2.5 ppm (acetate methyl, singlet).

  • ¹⁹F NMR: δ -60 to -70 ppm (trifluoromethyl group, singlet) .

Stability Considerations

  • Hydrolytic Sensitivity: The ester bond may hydrolyze under acidic or basic conditions.

  • Thermal Stability: Decomposition expected above 200°C due to the labile alkene and ester groups.

Challenges and Future Directions

  • Stereoselective Synthesis: Scalable methods for (2R)-configuration control remain a hurdle.

  • Toxicity Profiling: The -CF₃ group necessitates evaluation of bioaccumulation potential.

  • Catalytic Efficiency: Improving yields in trifluoromethylation steps to reduce costs.

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